molecular formula C13H20O3 B12637776 (2S,3S)-6-(Benzyloxy)hexane-2,3-diol CAS No. 918818-98-1

(2S,3S)-6-(Benzyloxy)hexane-2,3-diol

Cat. No.: B12637776
CAS No.: 918818-98-1
M. Wt: 224.30 g/mol
InChI Key: DFVIWPLFSQHCHX-AAEUAGOBSA-N
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Description

(2S,3S)-6-(Benzyloxy)hexane-2,3-diol is a chiral diol derivative featuring a benzyl-protected hydroxyl group at the sixth carbon and vicinal diol groups at the 2S and 3S positions. The compound’s stereochemistry is critical, as diastereomers like (2S,3R)-6-(Benzyloxy)hexane-2,3-diol () demonstrate how spatial arrangement impacts physical and biochemical behavior .

Properties

CAS No.

918818-98-1

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

(2S,3S)-6-phenylmethoxyhexane-2,3-diol

InChI

InChI=1S/C13H20O3/c1-11(14)13(15)8-5-9-16-10-12-6-3-2-4-7-12/h2-4,6-7,11,13-15H,5,8-10H2,1H3/t11-,13-/m0/s1

InChI Key

DFVIWPLFSQHCHX-AAEUAGOBSA-N

Isomeric SMILES

C[C@@H]([C@H](CCCOCC1=CC=CC=C1)O)O

Canonical SMILES

CC(C(CCCOCC1=CC=CC=C1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-6-(Benzyloxy)hexane-2,3-diol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable starting material such as a hexane derivative.

    Introduction of Hydroxyl Groups: The hydroxyl groups are introduced through a series of reactions, including oxidation and reduction steps.

    Benzyloxy Substitution: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the hydroxyl group.

Industrial Production Methods

Industrial production methods for (2S,3S)-6-(Benzyloxy)hexane-2,3-diol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-6-(Benzyloxy)hexane-2,3-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes or alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and benzyl halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

(2S,3S)-6-(Benzyloxy)hexane-2,3-diol has several scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2S,3S)-6-(Benzyloxy)hexane-2,3-diol involves its interaction with molecular targets and pathways. The hydroxyl groups and benzyloxy substituent play a crucial role in its reactivity and interactions with other molecules. The compound may act as a ligand, binding to specific receptors or enzymes, and modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomeric Variants

The (2S,3R)-6-(Benzyloxy)hexane-2,3-diol isomer () highlights the importance of stereochemistry. Diastereomers often exhibit divergent properties:

  • Melting Points/Solubility : Stereochemical differences can alter crystal packing, affecting melting points. For example, bicyclohexane-based diols (e.g., ) show molecular weights (~220 g/mol) lower than the hexane diol derivatives, suggesting higher solubility for the latter .
  • Biological Activity: In , stereospecific purine derivatives (e.g., compounds 15–18) exhibit receptor-binding selectivity, underscoring how even minor stereochemical changes modulate interactions .

Bicyclo[3.1.0]hexane-Based Diols

Compounds like (1S,2R,3S,5R)-2-((Benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexan-3-ol (–6) share functional groups but differ in core structure:

Property (2S,3S)-6-(Benzyloxy)hexane-2,3-diol (Inferred) Bicyclohexane Diol ()
Molecular Formula C₁₃H₂₀O₃ C₁₃H₁₆O₃
Molecular Weight ~236 g/mol 220.26 g/mol
Core Structure Linear hexane Rigid bicyclo[3.1.0]hexane
Stability Likely stable at RT Requires 2–8°C storage

Other Benzyloxy-Containing Compounds

  • Synthetic Routes: details benzyloxycarbonylamino and tert-butoxycarbonylamino protections, suggesting analogous strategies for introducing benzyl groups in the target compound .
  • Functional Group Reactivity : 2-[(Benzyloxy)methoxy]hexanal () contains an aldehyde group, contrasting with the diol’s hydroxyls. This aldehyde’s reactivity (e.g., nucleophilic addition) highlights how functional groups dictate synthetic utility .

Biological Activity

(2S,3S)-6-(Benzyloxy)hexane-2,3-diol is a chiral organic compound notable for its unique stereochemistry and functional groups, which include a benzyloxy substituent and hydroxyl groups at the 2 and 3 positions of a hexane chain. Its molecular formula is C13H20O3C_{13}H_{20}O_3, with a molecular weight of approximately 224.30 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Synthesis

The synthesis of (2S,3S)-6-(Benzyloxy)hexane-2,3-diol typically involves multi-step organic synthesis techniques. These methods may include enzymatic resolutions to obtain enantiomerically enriched forms and various oxidation and reduction pathways to achieve the desired stereochemistry.

Biological Activities

Research indicates that (2S,3S)-6-(Benzyloxy)hexane-2,3-diol exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds structurally similar to (2S,3S)-6-(Benzyloxy)hexane-2,3-diol possess notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds against Bacillus subtilis and Staphylococcus aureus were reported as low as 0.78 μg/mL, comparable to standard antibiotics like ampicillin .
  • Other derivatives showed varying degrees of activity against Gram-positive bacteria with MIC values ranging from 10 μg/mL to over 100 μg/mL .

Cytotoxicity

Preliminary assays have indicated moderate cytotoxic effects against certain cancer cell lines. For example:

  • In vitro studies revealed that related compounds exhibited IC50 values in the range of 11.26 μg/mL to 15.26 μg/mL against non-small-cell lung carcinoma cell lines .

Structure-Activity Relationship (SAR)

The biological activity of (2S,3S)-6-(Benzyloxy)hexane-2,3-diol is significantly influenced by its stereochemical configuration and functional groups. The presence of the benzyloxy group enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets.

Compound NameStructureUnique Features
(2S,3S)-6-(Benzyloxy)hexane-2,3-diolC13H20O3Chiral compound with potential antimicrobial activity
(2R,3R)-6-(Benzyloxy)hexane-2,3-diolC13H20O3Enantiomer with distinct properties
O-benzyl aminotriolsVariesExhibited significant inhibitory activity against Gram-positive bacteria

Case Studies

  • Antimicrobial Efficacy : A study on O-benzyl derivatives demonstrated that specific modifications could enhance antibacterial potency against Staphylococcus aureus and other pathogens at low concentrations .
  • Cytotoxicity Assessment : Research involving derivatives of (2S,3S)-6-(Benzyloxy)hexane-2,3-diol indicated significant cytotoxic effects on lung cancer cell lines, suggesting potential therapeutic applications in oncology .

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